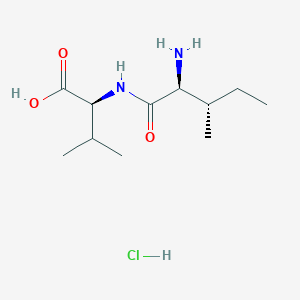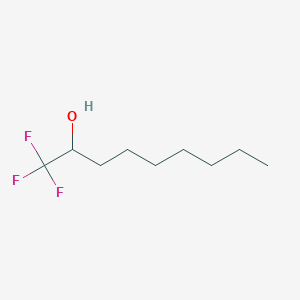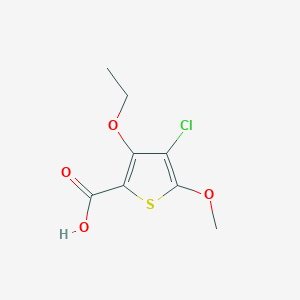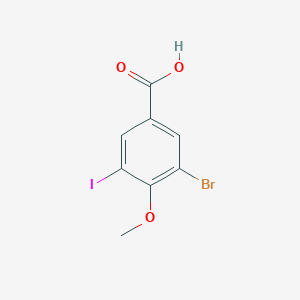
13(S)HODEEthanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13(S)HODEEthanolamide typically involves the reaction of 13(S)-hydroxyoctadecadienoic acid with ethanolamine. This reaction can be carried out under mild conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond . The reaction conditions may include:
- Solvent: Organic solvents such as methanol or ether.
- Temperature: Room temperature to slightly elevated temperatures.
- Catalysts: Coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
13(S)HODEEthanolamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 13-keto derivatives.
Reduction: Formation of saturated ethanolamides.
Substitution: Formation of various substituted ethanolamides depending on the nucleophile used.
Applications De Recherche Scientifique
13(S)HODEEthanolamide has a wide range of applications in scientific research, including:
Mécanisme D'action
13(S)HODEEthanolamide exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ . This activation leads to the modulation of gene expression involved in lipid metabolism, inflammation, and cell proliferation. The compound also interacts with other signaling pathways, including the nuclear factor-kB (NF-kB) pathway, which plays a role in inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE): The parent compound of 13(S)HODEEthanolamide, known for its anti-inflammatory properties.
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE): Another hydroxy fatty acid with similar biological activities, including anti-cancer effects.
13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HPODE): A precursor in the biosynthesis of 13(S)-HODE, involved in oxidative stress responses.
Uniqueness
This compound is unique due to its amide linkage with ethanolamine, which enhances its stability and bioavailability compared to its parent compound, 13(S)-HODE. This modification also allows for more targeted interactions with cellular receptors and enzymes, making it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C20H37NO3 |
|---|---|
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
(9Z,11E,13S)-13-hydroxy-N-(2-hydroxyethyl)octadeca-9,11-dienamide |
InChI |
InChI=1S/C20H37NO3/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21-17-18-22/h7,9,12,15,19,22-23H,2-6,8,10-11,13-14,16-18H2,1H3,(H,21,24)/b9-7-,15-12+/t19-/m0/s1 |
Clé InChI |
GBQSRUAXKWJYGA-RKMLUMNZSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)NCCO)O |
SMILES canonique |
CCCCCC(C=CC=CCCCCCCCC(=O)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)





![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)







